[(1R)-1-(4-tert-butylphenyl)ethyl](methyl)aminehydrochloride
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Overview
Description
(1R)-1-(4-tert-butylphenyl)ethylamine hydrochloride is a chiral amine compound with the molecular formula C12H19N It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-tert-butylphenyl)ethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ®-1-(4-tert-butylphenyl)ethanamine.
Reaction with Methylamine: The ®-1-(4-tert-butylphenyl)ethanamine is then reacted with methylamine under controlled conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-tert-butylphenyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives.
Scientific Research Applications
(1R)-1-(4-tert-butylphenyl)ethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1R)-1-(4-tert-butylphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The tert-butyl group plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
(1R)-1-(4-tert-butylphenyl)ethylamine hydrochloride can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C13H22ClN |
---|---|
Molecular Weight |
227.77 g/mol |
IUPAC Name |
(1R)-1-(4-tert-butylphenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-10(14-5)11-6-8-12(9-7-11)13(2,3)4;/h6-10,14H,1-5H3;1H/t10-;/m1./s1 |
InChI Key |
UWWPJBDKFUIRQL-HNCPQSOCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(C)(C)C)NC.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC.Cl |
Origin of Product |
United States |
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